molecular formula C12H20O4 B11695063 Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate CAS No. 62885-64-7

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate

Katalognummer: B11695063
CAS-Nummer: 62885-64-7
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: XWPBZEDITVJGCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate is an organic compound with the molecular formula C12H20O4. It features a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety fused to a propanoate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate can be synthesized through a multi-step process involving the formation of the spirocyclic ring followed by esterification. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of a sonochemical method in the presence of a montmorillonite KSF catalyst. This method enhances the reaction efficiency and yield. The process involves the hydroxylation of oleic acid to produce 9,10-dihydroxyoctadecanoic acid, which is then esterified with methanol to form methyl 9,10-dihydroxyoctadecanoate. This intermediate is further reacted with cyclohexanone to produce the desired spirocyclic compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of biolubricants and other industrial materials.

Wirkmechanismus

The mechanism of action of methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate
  • Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate

Uniqueness

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Eigenschaften

CAS-Nummer

62885-64-7

Molekularformel

C12H20O4

Molekulargewicht

228.28 g/mol

IUPAC-Name

methyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate

InChI

InChI=1S/C12H20O4/c1-14-11(13)6-5-10-4-2-3-7-12(10)15-8-9-16-12/h10H,2-9H2,1H3

InChI-Schlüssel

XWPBZEDITVJGCK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC1CCCCC12OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.